molecular formula C21H20N2O3 B2922606 6-(4-methoxyphenyl)-3-(1-oxo-1-(p-tolyl)propan-2-yl)pyrimidin-4(3H)-one CAS No. 1105216-02-1

6-(4-methoxyphenyl)-3-(1-oxo-1-(p-tolyl)propan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B2922606
CAS No.: 1105216-02-1
M. Wt: 348.402
InChI Key: MFYDRPWZOYPXRR-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-(1-oxo-1-(p-tolyl)propan-2-yl)pyrimidin-4(3H)-one is a synthetic pyrimidinone derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrimidin-4(3H)-one core, a privileged scaffold in drug discovery known for its versatility in interacting with biological targets . The structure is substituted at the 6-position with a 4-methoxyphenyl group, a common pharmacophore found in compounds with various bioactive profiles . The N-3 position is functionalized with a propan-2-yl chain bearing a carbonyl group linked to a p-tolyl ring, contributing to the molecule's overall lipophilicity and potential for target binding. Pyrimidinone analogs are investigated as key intermediates and potential inhibitors for a range of enzymes, particularly kinases . Related structures have shown promise in the development of inhibitors for mycobacterial targets and other disease-associated enzymes, highlighting the research value of this chemical class . The specific stereochemistry of the propan-2-yl moiety may be critical for asymmetric induction in binding interactions, making this compound a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a building block for further synthetic elaboration or as a reference standard in biological screening assays. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-[1-(4-methylphenyl)-1-oxopropan-2-yl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14-4-6-17(7-5-14)21(25)15(2)23-13-22-19(12-20(23)24)16-8-10-18(26-3)11-9-16/h4-13,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYDRPWZOYPXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)N2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-methoxyphenyl)-3-(1-oxo-1-(p-tolyl)propan-2-yl)pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxyphenyl group and a p-tolyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and case studies.

Chemical Structure

The structure of the compound is represented as follows:

C18H19N1O3\text{C}_{18}\text{H}_{19}\text{N}_1\text{O}_3

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent.

Case Study: In Vitro Antitumor Activity

In vitro assays were conducted on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxic effects:

Cell Line IC50 (µM) Mechanism
A54912.5Induction of apoptosis
MCF-715.0Cell cycle arrest at G2/M

These findings suggest that the compound induces apoptosis and disrupts cell cycle progression, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated using models of acute inflammation.

Experimental Findings

In a carrageenan-induced paw edema model in rats, the compound exhibited a dose-dependent reduction in inflammation:

Dose (mg/kg) Edema Reduction (%)
1025
2045
4070

The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains.

Results from Antimicrobial Testing

The minimum inhibitory concentration (MIC) values were determined against common pathogens:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Mechanistic Insights

The biological activities of 6-(4-methoxyphenyl)-3-(1-oxo-1-(p-tolyl)propan-2-yl)pyrimidin-4(3H)-one can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance:

  • Anticancer Mechanism : The compound may inhibit key enzymes involved in tumor growth and metastasis.
  • Anti-inflammatory Mechanism : It appears to modulate inflammatory pathways by downregulating cytokine production.
  • Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis has been suggested as a possible action.

Comparison with Similar Compounds

Pyrido-Thieno-Pyrimidinones (Compounds 6b, 6c, 6d)

These derivatives (e.g., 6b: 7,9-bis(4-methoxyphenyl)-2-(3-methyl-5-oxo-4-(p-tolylhydrazono)pyrazol-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one) share the pyrimidinone core but incorporate fused pyrido-thieno rings and pyrazole substituents . Key differences include:

  • Higher Complexity : Additional fused rings increase molecular weight and steric bulk.
  • Melting Points: Ranged from 183–230°C, suggesting enhanced crystallinity compared to simpler pyrimidinones .

Trifluoromethyl-Substituted Pyrimidinones

Compounds like 5-Methyl-2-(2-(Trifluoromethoxy)Phenyl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-One () feature electron-withdrawing trifluoromethyl groups, which contrast with the electron-donating 4-methoxyphenyl group in the target compound.

Thioether-Linked Derivatives

Examples include 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2e, ), where a thioether bridge and nitro group enhance polarity. Such modifications may improve water solubility but reduce membrane permeability compared to the target compound’s hydrophobic p-tolyl group .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₁H₂₀N₂O₃ 348.4 Not reported 4-Methoxyphenyl, p-tolylpropan-2-yl
6b Not reported >500* 183–185 Pyrido-thieno ring, hydrazono-pyrazole
2e C₁₉H₁₆N₄O₅S 412.4 217.1–217.3 Nitrophenyl, thioether
2-(Propylthio)-3-(p-tolyl)-... Not reported Not reported Not reported Thieno ring, propylthio

*Estimated based on structural complexity.

Limitations and Knowledge Gaps

  • No biological data (e.g., IC₅₀, MIC) are available for the target compound, limiting functional comparisons.
  • Physicochemical properties (e.g., logP, solubility) are undocumented for most analogues, complicating pharmacokinetic predictions.
  • Synthetic protocols for the target compound require further elaboration to assess reproducibility .

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